N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Catalog No.
S839983
CAS No.
1035229-41-4
M.F
C13H23NO3
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

CAS Number

1035229-41-4

Product Name

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

IUPAC Name

N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3

InChI Key

WTOZETJMPWFUPP-UHFFFAOYSA-N

SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC

Canonical SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC

Thermoresponsive Non-Ionic Polymer

Acrylamide Metabolite Biomarker

Formaldehyde-Free Crosslinking Agent

Chemical Properties Study

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, an acrylamide moiety, and a dimethoxyethyl substituent. The molecular formula of this compound is C11H17NO2C_{11}H_{17}NO_2 with a molecular weight of 195.26 g/mol. This compound appears as a colorless to light yellow liquid and is soluble in various organic solvents such as ethanol and acetone, while exhibiting slight solubility in water .

. Some of these reactions include:

  • Oxidation: The compound can undergo oxidation reactions, which can modify its functional groups.
  • Acylation: It can react with acylating agents to form new derivatives.
  • Cyclization: The compound can participate in cyclization reactions, leading to the formation of cyclic structures .

These reactions are important for synthesizing various derivatives and polymers.

The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves several steps:

  • Formation of Acrylamide Derivative: The initial step usually involves reacting cyclohexylamine with an appropriate acrylate or acrylamide precursor.
  • Dimethoxyethyl Substitution: Introducing the dimethoxyethyl group can be achieved through alkylation or similar methods.
  • Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity .

This multi-step synthesis highlights the versatility of the compound in organic synthesis.

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide has several applications across different fields:

  • Polymer Science: It serves as a monomer for synthesizing polymers and resins, contributing to materials with specific mechanical and chemical properties.
  • Corrosion Inhibition: Research has shown that derivatives of this compound can function as effective corrosion inhibitors in industrial applications.
  • Drug Development: Its structural features allow it to be explored in medicinal chemistry for developing new pharmaceutical compounds.

Interaction studies involving N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide focus on its reactivity with various functional groups and its role in forming complex organic molecules through multicomponent reactions. For instance, it has been utilized in Ugi reactions to create diverse derivatives that may possess unique biological or material properties .

Several compounds share structural similarities with N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylacrylamideContains dimethyl groups instead of cyclohexylWidely used in hydrogels and drug delivery systems
N-CyclohexylacrylamideSimilar cyclohexyl group but lacks dimethoxyethylKnown for its application in coatings
N-(2-Hydroxyethyl)acrylamideContains hydroxyethyl instead of dimethoxyethylUsed in biomedical applications due to its hydrophilicity
N,N-DiethylacrylamideContains ethyl groups instead of cyclohexylCommonly used in polymer synthesis

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide stands out due to its unique combination of cyclohexyl and dimethoxyethyl groups, which may impart distinctive properties compared to other acrylamide derivatives.

XLogP3

2

Wikipedia

N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide

Dates

Modify: 2023-08-16

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